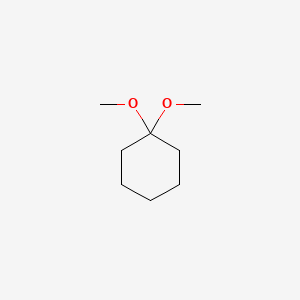

1,1-Dimethoxycyclohexane

説明

Contextualization of 1,1-Dimethoxycyclohexane within Organic Chemistry

This compound, a geminal diether of cyclohexane (B81311), holds a significant position in the realm of organic chemistry. cetinerengineering.com As a ketal, it is fundamentally a protected form of cyclohexanone (B45756), a six-carbon cyclic ketone. This protective role is a cornerstone of its utility in multi-step organic synthesis. The two methoxy (B1213986) groups (-OCH₃) attached to the same carbon atom render the parent carbonyl group unreactive towards a variety of reagents, particularly nucleophiles and bases. researchgate.net This allows chemists to selectively perform reactions on other functional groups within a complex molecule without interference from the ketone functionality. researchgate.net

The formation of this compound from cyclohexanone and methanol (B129727) is a reversible acid-catalyzed reaction. atamanchemicals.com This reversibility is crucial, as the protective group can be readily removed by treatment with aqueous acid to regenerate the original ketone, a process known as deprotection. wikipedia.org The stability of the acetal (B89532) linkage under neutral and basic conditions, contrasted with its lability in acidic media, provides a powerful tool for strategic chemical synthesis. wikipedia.orgbyjus.com

Beyond its role as a protecting group, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. cetinerengineering.com Its unique structural features, including the stereochemistry of the cyclohexane ring and the presence of the two methoxy groups, influence its reactivity and make it a subject of interest in various chemical transformations. cetinerengineering.com

Historical Perspectives on Acetal and Ketal Chemistry Relevant to this compound

The study of acetals and ketals dates back to the 19th century, with early chemists exploring the reactions of aldehydes and ketones with alcohols. Initially, the term "acetal" was used specifically for derivatives of aldehydes, while "ketal" was reserved for those derived from ketones. byjus.comsolubilityofthings.com However, the International Union of Pure and Applied Chemistry (IUPAC) has since revised this nomenclature, with "acetal" now being the general term encompassing both aldehyde and ketone derivatives, and "ketal" considered a subclass of acetals. byjus.comsolubilityofthings.com

The development of methods for acetal and ketal formation has been a continuous area of research. Traditionally, the synthesis involved reacting a carbonyl compound with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgsapub.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a byproduct of the reaction, needs to be removed. byjus.com This was often achieved through azeotropic distillation or the use of dehydrating agents.

Over the years, a plethora of new catalysts and methods have been developed to improve the efficiency and selectivity of acetalization. These include the use of solid acid catalysts, such as zeolites and montmorillonite (B579905) clays (B1170129), which offer advantages like easier separation and reusability. atamanchemicals.com More recent advancements have focused on developing milder and more selective catalysts, including various metal-based catalysts and even biocatalysts, to accommodate sensitive functional groups within the reacting molecules. libretexts.orgsapub.org The synthesis of this compound has benefited from these advancements, with various methods being reported for its efficient preparation.

Significance of this compound as a Model Compound in Mechanistic Studies

The cyclohexane ring is a fundamental structural motif in a vast number of organic molecules, and its conformational behavior has been a subject of intense study. 1,1-Disubstituted cyclohexanes, such as this compound, serve as excellent model compounds for investigating the principles of conformational analysis and the influence of substituents on the geometry and energy of the cyclohexane ring. sapub.org

In its chair conformation, the two methoxy groups in this compound can occupy either axial or equatorial positions. A ring flip interconverts these two chair conformations. In the case of 1,1-dimethylcyclohexane, the two conformers are energetically equivalent. sapub.org However, the presence of the larger methoxy groups in this compound introduces more complex stereoelectronic interactions that can influence the equilibrium between the two chair forms.

Studies on the hydrolysis of acetals and ketals have also utilized this compound and related compounds to elucidate reaction mechanisms. The rate of hydrolysis is sensitive to the electronic and steric environment around the acetal carbon. By studying the kinetics of the hydrolysis of this compound under different conditions, researchers can gain insights into the nature of the transition state and the factors that stabilize or destabilize the reaction intermediates. atamanchemicals.com The rigid, well-defined geometry of the cyclohexane ring in this compound provides a clear framework for interpreting the stereoelectronic effects that govern its reactivity.

特性

IUPAC Name |

1,1-dimethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIJMQVLTXAGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239373 | |

| Record name | Cyclohexane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-40-4 | |

| Record name | Cyclohexane, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of 1,1 Dimethoxycyclohexane

Acid-Catalyzed Acetalization of Cyclohexanone (B45756) with Methanol (B129727)

The fundamental reaction for the synthesis of 1,1-dimethoxycyclohexane involves the equilibrium-controlled reaction of cyclohexanone with methanol under acidic conditions. The acid catalyst plays a crucial role in activating the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further acid-catalyzed reaction to form the final acetal (B89532) product, with the concurrent elimination of water.

Catalyst Systems and Their Influence on Reaction Efficiency

The choice of acid catalyst is a critical factor that significantly influences the efficiency of the acetalization reaction. Both homogeneous and heterogeneous catalyst systems have been successfully employed, each with distinct advantages and disadvantages in terms of activity, selectivity, and reusability.

Heterogeneous solid acid catalysts are often preferred due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Among these, zeolites and clays (B1170129) have shown considerable promise.

In a comparative study, various solid acid catalysts were investigated for the acetalization of cyclohexanone with methanol. researchgate.net Among the rare-earth-exchanged Mg-Y zeolites, CeMg-Y was identified as a highly efficient catalyst. Similarly, Ce-exchanged montmorillonite (B579905) clay (Ce-mont) also demonstrated high activity. researchgate.net

Under specific experimental conditions (cyclohexanone:methanol molar ratio of 1:10, room temperature, atmospheric pressure, 250 mg of catalyst), the reaction reached equilibrium within 60 minutes. researchgate.net The CeMg-Y zeolite catalyst yielded 66.7% of this compound, while the Ce-montmorillonite clay catalyst resulted in a slightly higher yield of 69.8% within the same timeframe. researchgate.net Over an extended period of 50 hours, the yield with CeMg-Y zeolite increased to 80.5%. researchgate.net No byproducts were detected in these reactions, highlighting the high selectivity of these catalysts. researchgate.net

Strongly acidic ion-exchange resins have also been utilized as effective catalysts for this transformation. They offer the benefits of high catalytic activity and easy removal from the reaction medium.

Table 1: Comparison of Solid Acid Catalyst Efficiency in the Synthesis of this compound

| Catalyst | Reaction Time (min) | Yield (%) |

| CeMg-Y Zeolite | 60 | 66.7 researchgate.net |

| Ce-montmorillonite Clay | 60 | 69.8 researchgate.net |

Reaction Conditions: Cyclohexanone to Methanol molar ratio of 1:10 at room temperature.

Homogeneous acid catalysts, such as methanolic hydrogen chloride (HCl) and p-toluenesulfonic acid (p-TsOH), are also effective in promoting the acetalization of cyclohexanone. These catalysts are soluble in the reaction medium, leading to high catalytic activity and often faster reaction rates compared to heterogeneous systems.

Methanolic HCl has been historically used as a catalyst for the production of this compound. However, this method can be associated with challenges in separating the product from the reaction mixture due to the similar boiling points of the components.

p-Toluenesulfonic acid is another commonly employed homogeneous catalyst. It is a relatively mild and solid organic acid, which simplifies handling compared to gaseous HCl. A procedure for the synthesis of 1,1-diethoxycyclohexane, a related acetal, utilizes p-toluenesulfonic acid as a catalyst, demonstrating its applicability in such reactions. prepchem.com

While various metal-based catalysts are employed in organic synthesis, their specific application for the direct acetalization of cyclohexanone with methanol to form this compound is not extensively documented in the literature. Research involving indium catalysts, for instance, has predominantly focused on the deprotection of acetals and ketals, rather than their formation. organic-chemistry.orgnih.gov Indium(III) trifluoromethanesulfonate (B1224126) has been shown to be an efficient catalyst for the cleavage of acetals under neutral conditions. organic-chemistry.orgnih.gov This suggests that while metal-based Lewis acids can interact with acetals, their role as catalysts for the forward reaction of acetal formation from cyclohexanone and methanol is not as well-established as traditional Brønsted or solid acid catalysts.

Optimization of Reaction Parameters

To maximize the yield of this compound and ensure the economic viability of the synthesis, optimization of reaction parameters is crucial. The stoichiometric ratio of the reactants is a key parameter that directly influences the position of the reaction equilibrium.

The acetalization of cyclohexanone with methanol is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants, typically methanol, can shift the equilibrium towards the formation of the product, this compound.

In studies utilizing solid acid catalysts like CeMg-Y zeolite and Ce-montmorillonite clay, a cyclohexanone to methanol molar ratio of 1:10 was employed, leading to high yields of the desired acetal. researchgate.net This significant excess of methanol helps to drive the reaction to completion and maximize the conversion of cyclohexanone. The optimal ratio may vary depending on the specific catalyst used, reaction temperature, and the efficiency of water removal from the reaction mixture.

Reaction Temperature and Pressure Conditions

The formation of this compound from cyclohexanone and methanol is significantly influenced by reaction temperature and pressure.

One established method involves passing a solution of cyclohexanone in methanol over a strongly acidic ion-exchange resin at a temperature of approximately 0–25 °C and at atmospheric pressure. google.com In some variations of this process, the reaction is conducted at a very low temperature of 0°–1° C, still at atmospheric pressure. google.com

Alternatively, studies utilizing solid acid catalysts such as certain zeolites and clays have been conducted at room temperature and under atmospheric pressure. researchgate.net For instance, the synthesis using Mg-Y and CeMg-Y zeolites, K-10 montmorillonite, and Ce-mont clays proceeds under these mild conditions. researchgate.net

In contrast, other synthetic protocols employ more strenuous conditions. One such example is an oxidative carbonylation reaction carried out at 110°C and a total system pressure of 1800 psig. prepchem.com It is important to note that in this specific process, this compound is part of a reactant mixture and also serves as a dehydrating agent. prepchem.com

The selection of temperature and pressure is often dictated by the specific catalyst used and the desired reaction rate and conversion efficiency. For instance, after the initial reaction, the purification of this compound often involves distillation at reduced pressures. google.comnist.gov A specific example details the removal of methanol at 64°–65° C at atmospheric pressure, followed by the removal of a cyclohexanone/water azeotrope at 88°–96° C. The final product, substantially pure this compound, is then distilled at a reduced pressure of 50 mm Hg between 68°–73° C. google.com

Table 1: Reaction Conditions for the Synthesis of this compound

| Catalyst/Method | Temperature (°C) | Pressure |

| Strongly Acidic Ion-Exchange Resin | 0–25 | Atmospheric |

| Solid Acid Catalysts (Zeolites, Clays) | Room Temperature | Atmospheric |

| Oxidative Carbonylation | 110 | 1800 psig |

| Distillation (Methanol Removal) | 64–65 | Atmospheric |

| Distillation (Azeotrope Removal) | 88–96 | Atmospheric |

| Distillation (Product) | 68–73 | 50 mm Hg |

Reaction Time and Equilibrium Considerations

The synthesis of this compound is an equilibrium-controlled reaction. google.com The time required to reach equilibrium and the position of the equilibrium are dependent on the catalyst and reaction conditions employed.

In studies using solid acid catalysts like CeMg-Y zeolite, the reaction between cyclohexanone and methanol has been observed to reach equilibrium within 60 minutes, achieving a yield of 66.7% for the acetal. researchgate.net Even after extending the reaction time to 50 hours, only a slight increase in the acetal formation was noted, reaching 80.5%, indicating that the reaction had indeed approached equilibrium. researchgate.net This reversibility necessitates strategies to drive the reaction towards the product side. youtube.com

One common strategy to shift the equilibrium is to use a large excess of one of the reactants, typically methanol. google.comyoutube.com Molar ratios of methanol to cyclohexanone in the range of 2-20:1 are desirable, with a ratio of 10-15:1 being preferred. google.com In one specific example, a molar ratio of 13:1 of methanol to cyclohexanone was used. google.com Another study employed a cyclohexanone to methanol molar ratio of 1:10. researchgate.net

Another crucial factor is the removal of water, a byproduct of the reaction. The presence of water can lead to the hydrolysis of the acetal product, shifting the equilibrium back towards the reactants. google.comyoutube.com Therefore, removing water as it is formed is a key strategy to maximize the yield of this compound. youtube.commsu.edu This can be accomplished using a drying agent or through techniques like azeotropic distillation. google.comyoutube.com For instance, after the initial reaction, water can be intentionally added in an amount sufficient to form an azeotrope with unreacted cyclohexanone, which is then removed by distillation. google.com

Reaction Mechanism of Acetal Formation

The formation of this compound from cyclohexanone and methanol proceeds via a well-established acid-catalyzed mechanism involving several key steps. researchgate.netyoutube.comlibretexts.org

Protonation and Nucleophilic Attack

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. youtube.comlibretexts.orgchemistrysteps.com This protonation step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like methanol. youtube.commsu.educhemistrysteps.com The activated carbonyl group is then attacked by the lone pair of electrons on the oxygen atom of a methanol molecule. youtube.comlibretexts.org This nucleophilic addition results in the formation of a protonated intermediate. libretexts.orgyoutube.com

Hemiacetal Intermediate Formation

Following the nucleophilic attack, a deprotonation step occurs. libretexts.orgkhanacademy.org A base, which can be another molecule of methanol or the conjugate base of the acid catalyst, removes the proton from the newly added methoxy (B1213986) group, leading to the formation of a neutral hemiacetal intermediate. libretexts.orglibretexts.org This hemiacetal contains both a hydroxyl group and a methoxy group attached to the same carbon atom. libretexts.org The formation of the hemiacetal is a reversible process. libretexts.org

Dehydration and Acetal Formation

The next phase of the mechanism involves the conversion of the hemiacetal to the final acetal product. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comlibretexts.orgumass.edu The lone pair of electrons on the adjacent methoxy group then assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. youtube.comchemistrysteps.com This step is essentially an SN1-type reaction. chemistrysteps.com

Finally, a second molecule of methanol acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. youtube.comlibretexts.org Subsequent deprotonation of this newly added methoxy group by a base regenerates the acid catalyst and yields the stable this compound acetal. youtube.comlibretexts.org

Alternative Synthetic Routes to this compound

While the direct acid-catalyzed reaction of cyclohexanone and methanol is the most common method for preparing this compound, alternative synthetic routes exist, although they are often less commercially viable due to the use of more expensive starting materials. google.com

One such alternative involves the use of trimethylorthoformate. google.com Another method utilizes methyl orthosilicate (B98303) as a reactant. google.com These reagents can effectively convert cyclohexanone to its dimethyl acetal, but their higher cost makes them less suitable for large-scale industrial production compared to the more economical process using methanol. google.com

Additionally, various solid acid catalysts have been explored to facilitate the reaction between cyclohexanone and methanol. These include different types of zeolites (like Mg-Y and CeMg-Y), montmorillonite clays (such as K-10 and Ce-mont), and mesoporous aluminosilicates. researchgate.net The use of these solid catalysts can offer advantages in terms of easier separation from the reaction mixture and potential for recycling, making them an area of ongoing research interest. researchgate.net

Transketalization Reactions Utilizing this compound

While not a direct synthesis of this compound itself, the compound is a key reagent in transketalization reactions. In these processes, this compound acts as a dehydrating agent, facilitating the conversion of other ketones or diones into their corresponding ketals. For instance, it is used in the preparation of 1,1,2,2-tetramethoxycyclohexane (B66116) from 1,2-cyclohexanedione. orgsyn.org

Use of Trimethylorthoformate or Methyl Orthosilicate

Historically, laboratory-scale synthesis of this compound utilized expensive starting materials like trimethylorthoformate or methyl orthosilicate. google.com The reaction with trimethylorthoformate, often in the presence of an acid catalyst and methanol, provides a direct route to the desired ketal. orgsyn.orgorgsyn.org Trimethylorthoformate also serves as a drying agent, which helps to drive the reaction equilibrium towards the formation of the product. orgsyn.org

A common procedure involves reacting cyclohexanone with methanol and trimethylorthoformate in the presence of a catalyst like concentrated sulfuric acid. orgsyn.org The reaction mixture is then neutralized, and the product is isolated.

| Reactant | Molar Ratio | Catalyst | Notes |

| Cyclohexanone | 1 | Concentrated Sulfuric Acid | Trimethylorthoformate acts as both a reactant and a dehydrating agent. orgsyn.org |

| Methanol | Excess | ||

| Trimethylorthoformate | >1 |

Iodine-Catalyzed Synthesis

Iodine has been explored as a catalyst in various organic transformations, including cyclization reactions. rsc.org While direct iodine-catalyzed synthesis of this compound from cyclohexanone and methanol is a plausible reaction, specific detailed research findings on this particular synthesis are not extensively documented in the provided search results. However, iodine is known to catalyze acetalization reactions under certain conditions.

Purification and Isolation Techniques for this compound

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The primary impurity is typically unreacted cyclohexanone. google.com

Azeotropic Distillation with Water for Cyclohexanone Separation

A highly effective method for separating this compound from unreacted cyclohexanone is azeotropic distillation. google.com This technique involves adding water to the reaction mixture to form a low-boiling azeotrope with cyclohexanone. google.comgoogle.com

The process generally involves the following steps:

After the initial reaction, unreacted methanol is first removed by distillation, typically at around 64-65°C. google.com

Water is then added to the remaining mixture of this compound and cyclohexanone. The amount of water is calculated to form an azeotrope with the cyclohexanone present. google.com

The cyclohexanone/water azeotrope is then removed by distillation at a temperature of approximately 88-96°C at atmospheric pressure. google.com

The remaining substantially pure this compound can then be recovered. google.com

| Distillation Stage | Temperature (°C) | Pressure | Component Removed |

| 1 | 64-65 | Atmospheric | Methanol google.com |

| 2 | 88-96 | Atmospheric | Cyclohexanone/water azeotrope google.com |

| 3 | 68-73 | 50 mm Hg (reduced) | Pure this compound google.com |

Other Distillation and Separation Methods

Following the removal of the cyclohexanone/water azeotrope, the final purification of this compound is typically achieved by distillation under reduced pressure. google.com This method is preferred because it allows for distillation at a lower temperature, which helps to prevent thermal decomposition of the product. For instance, substantially pure this compound can be distilled at 68-73°C under a reduced pressure of 50 mm Hg. google.com

In some laboratory procedures, after initial workup and removal of solvents, the crude product can be purified by fractional distillation or flash column chromatography. orgsyn.org The choice of method depends on the scale of the reaction and the purity requirements.

Reaction Mechanisms and Chemical Reactivity of 1,1 Dimethoxycyclohexane

Hydrolysis of 1,1-Dimethoxycyclohexane to Cyclohexanone (B45756)

The conversion of this compound back to its parent ketone, cyclohexanone, is a classic example of acetal (B89532) hydrolysis. This reaction is typically carried out in the presence of an acid catalyst and water.

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism. The reaction begins with the protonation of one of the methoxy (B1213986) groups by an acid, making it a good leaving group (methanol). The departure of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule, a nucleophile present in the reaction medium. Subsequent deprotonation of the resulting adduct yields a hemiacetal. The hemiacetal itself is unstable under acidic conditions and undergoes a similar sequence of protonation of the remaining methoxy group, elimination of a second methanol molecule to form another oxocarbenium ion, which is then deprotonated to yield the final product, cyclohexanone.

Kinetic studies of the hydrolysis of acetals, including cyclic variants like this compound, have been instrumental in elucidating the reaction mechanism. The rate of hydrolysis is dependent on the concentration of both the acetal and the acid catalyst. The reaction is known to be reversible, and the formation of the acetal from the ketone and alcohol is the reverse process. researchgate.net The equilibrium position can be influenced by the reaction conditions, such as the removal of water to favor acetal formation or the use of excess water to drive the hydrolysis towards the ketone. researchgate.net The reactivity of cyclohexanone towards nucleophiles is a key factor in these equilibrium considerations. researchgate.net

Unimolecular Gas-Phase Elimination Kinetics of this compound

In the absence of a solvent and at elevated temperatures, this compound can undergo a unimolecular elimination reaction in the gas phase. This thermal decomposition provides insights into the intrinsic reactivity of the molecule.

The gas-phase elimination of this compound has been studied in a static system, typically in the presence of a free radical suppressor to ensure a unimolecular pathway. researchgate.netresearchgate.net The reaction follows first-order kinetics and is homogeneous. researchgate.netresearchgate.net Experimental studies conducted over a temperature range of 310–360 °C and pressures of 25–85 Torr have determined the Arrhenius parameters for this reaction. researchgate.netresearchgate.net The temperature dependence of the rate coefficient (k) is described by the Arrhenius equation. researchgate.netresearchgate.net

The following table summarizes the experimentally determined Arrhenius parameters for the gas-phase elimination of this compound. researchgate.net

| Parameter | Value |

| Log(A/s⁻¹) | 13.82 ± 0.07 |

| Activation Energy (Ea) | 193.9 ± 1.0 kJ/mol |

Data sourced from experimental studies on the unimolecular gas-phase elimination kinetics. researchgate.net

The primary products of the unimolecular gas-phase elimination of this compound are 1-methoxy-1-cyclohexene and methanol. researchgate.netresearchgate.net The formation of these products is consistent with a concerted elimination mechanism. researchgate.netresearchgate.netacs.org

Theoretical calculations using density functional theory (DFT) have been employed to model the reaction mechanism. researchgate.netacs.org These studies support a concerted, polar, four-membered cyclic transition state. researchgate.netacs.org In this transition state, the C-O bond of one of the methoxy groups is significantly elongated, while the Cβ-H bond is stretched to a lesser extent. researchgate.net This suggests a moderately asynchronous process with some degree of charge separation in the transition state. researchgate.net The rate-determining step is believed to be the elongation of the C-O bond. acs.org

Influence of Free Radical Inhibitors

The role of free radical inhibitors in reactions involving this compound is not extensively documented in readily available literature. Typically, acetals and ketals are stable under radical conditions. Their primary reactivity involves acid-catalyzed hydrolysis or exchange. Reactions that might involve this compound and be influenced by radical inhibitors would likely be those where it is used as a solvent or a co-reagent in a process that generates free radicals, such as certain types of polymerizations or oxidative processes. For instance, in an oxidative carbonylation reaction where a mixture containing this compound is used, the presence of oxygen and metal catalysts could potentially lead to radical side reactions. prepchem.com In such a context, a free radical inhibitor would be added to quench radical species, preventing undesired side reactions and improving the selectivity towards the desired product. However, specific studies detailing the kinetic or mechanistic influence of inhibitors like hydroquinone (B1673460) or BHT on reactions of this compound itself are not prominent.

Reactions of this compound as a Protecting Groupnih.govgoogle.com

This compound serves as an effective protecting group for 1,2- and 1,3-diols, converting them into cyclohexylidene ketals. This protection strategy is particularly valuable in the multi-step synthesis of complex molecules, such as carbohydrates, where selective reaction at specific hydroxyl groups is required. The formation of the cyclohexylidene ketal is an acid-catalyzed reaction, which is reversible, allowing for deprotection under mild acidic conditions. nih.gov This method provides a robust way to mask diol functionalities while other chemical transformations are performed on the rest of the molecule.

Protection of Carbonyl Functionalities in Organic Synthesisgoogle.com

While this compound is primarily a ketal, it is formed from cyclohexanone and methanol and is used to introduce the cyclohexylidene protecting group to diols, rather than to protect carbonyl groups directly. google.com The related reaction is the protection of a ketone, like cyclohexanone, to form the ketal (this compound). This is an equilibrium-controlled reaction with methanol under acidic conditions. google.com The protection of carbonyl groups is more commonly achieved by reacting the carbonyl compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol (B51772), to form a cyclic acetal or ketal. However, this compound acts as a reagent for the transketalization reaction. In the presence of an acid catalyst, it can react with a diol to form a cyclohexylidene ketal, releasing two molecules of methanol and regenerating cyclohexanone. This process effectively protects the diol functionality.

Regioselective Acetalization in Complex Molecule Synthesis (e.g., Carbohydrates)nih.gov

In the synthesis of complex molecules like carbohydrates, which possess multiple hydroxyl groups, regioselective protection is crucial. This compound is a key reagent for the regioselective formation of cyclohexylidene ketals, typically across the 4,6-hydroxyl groups of pyranoside rings due to the favorable formation of a six-membered ring system.

The reaction between α,α'-trehalose and this compound in the presence of an acid catalyst demonstrates the utility of this reagent in complex molecule synthesis. This reaction yields several products, with the major product being 4,6:2',3':4',6'-tri-O-cyclohexylidene-α,α'-trehalose. nih.gov Other derivatives, including tetra-, di-, and mono-cyclohexylidene trehaloses, are also formed in lower yields. nih.gov The distribution of these products can be influenced by the reaction conditions, particularly the molar ratio of the reactants and the temperature. nih.gov This selective protection leaves the 2,3-hydroxyl groups available for further chemical modification, such as acylation, which is a key step in the synthesis of glycolipid antigens from mycobacteria. nih.gov

This compound is used for the regioselective protection of methyl alpha-D-glucopyranoside. The reaction preferentially forms the 4,6-O-cyclohexylidene derivative. nih.gov This selectivity arises from the thermodynamic stability of the resulting 1,3-dioxane (B1201747) ring fused to the pyranoside ring. The protected compound is often isolated as its diacetate derivative after acetylation of the remaining free hydroxyl groups at the C-2 and C-3 positions. nih.gov Subsequent mild acid-catalyzed hydrolysis can selectively remove the cyclohexylidene group, yielding the 2,3-diacetate of methyl alpha-D-glucopyranoside. nih.gov This strategy highlights the utility of this compound in directing reactions to specific positions on a carbohydrate scaffold.

| Substrate | Reagent | Major Product | Reference |

|---|---|---|---|

| α,α'-Trehalose | This compound | 4,6:2',3':4',6'-tri-O-cyclohexylidene-α,α'-trehalose | nih.gov |

| Methyl alpha-D-glucopyranoside | This compound | Methyl 4,6-O-cyclohexylidene-alpha-D-glucopyranoside | nih.gov |

Interaction Studies and Derivative Formationprepchem.comgoogle.com

This compound serves as a starting material or intermediate in various chemical reactions beyond its role as a protecting agent.

Interaction with Water: The formation of this compound from cyclohexanone and methanol is an equilibrium process that produces water. google.com Conversely, the hydrolysis of this compound back to cyclohexanone and methanol is catalyzed by aqueous acid. nist.gov In purification processes, water can be intentionally added to form an azeotrope with unreacted cyclohexanone, facilitating its removal by distillation and yielding highly pure this compound. google.com

Derivative Formation: The compound is used in oxidative carbonylation reactions. For instance, in the presence of catalysts like sodium tetrachloropalladate and copper(II) chloride, a mixture of this compound and cyclohexanone can be part of the feed for the synthesis of dimethyl hex-3-enedioate from 1,3-butadiene (B125203) and carbon monoxide. prepchem.com This process ultimately leads to the production of dimethyl adipate (B1204190) after a hydrogenation step. prepchem.com

| Reactants | Catalyst/Conditions | Resulting Product | Reference |

|---|---|---|---|

| This compound/Cyclohexanone, 1,3-Butadiene, CO, Air | Sodium tetrachloropalladate, Copper(II) chloride, 110°C, 1800 psig | Dimethyl hex-3-enedioate | prepchem.com |

| This compound, Water | Acid catalyst | Cyclohexanone, Methanol | google.comnist.gov |

Reactions with Guanidino-cyclohexanols

Specific literature detailing the direct reaction between this compound and guanidino-cyclohexanols was not found within the scope of the conducted research.

Allylation and Propargylation Reactions

The carbon-carbon bond-forming allylation and propargylation of this compound proceed through the formation of an oxocarbenium ion intermediate. These reactions are typically promoted by a Lewis acid, which facilitates the departure of one of the methoxy groups. wordpress.comucla.edu The resulting electrophilic cation is then attacked by a nucleophilic allyl or propargyl species, such as allyltrimethylsilane (B147118) or a related organometallic reagent. rsc.org

The general mechanism involves:

Activation: A Lewis acid (e.g., Trimethylsilyl (B98337) triflate (TMSOTf), Titanium tetrachloride (TiCl₄), Aluminum bromide (AlBr₃)) coordinates to one of the oxygen atoms of the ketal. ucla.edursc.org

Ionization: The activated oxygen and its methyl group leave as methanol or a methoxy-metal complex, generating a planar, resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: An allyl or propargyl nucleophile, such as allyltrimethylsilane, attacks the electrophilic carbon of the oxocarbenium ion. In the case of silyl (B83357) nucleophiles, a stable trimethylsilyl ether is formed as a byproduct, driving the reaction forward. wordpress.com

These reactions are valuable for constructing homoallylic and homopropargylic ethers, which are versatile intermediates in organic synthesis.

Table 1: Representative Allylation and Propargylation Reactions This table illustrates the expected products from generalized reactions, as specific examples with this compound are based on established reactivity patterns of ketals.

| Reactant 1 | Reactant 2 | Lewis Acid Catalyst | Expected Product | Product Class |

|---|---|---|---|---|

| This compound | Allyltrimethylsilane | TMSOTf | 1-Methoxy-1-(2-propen-1-yl)cyclohexane | Homoallylic Ether |

| This compound | Propargyltrimethylsilane | TiCl₄ | 1-Methoxy-1-(2-propyn-1-yl)cyclohexane | Homopropargylic Ether |

Reaction with Trimethylsilane (B1584522) in the Presence of Trimethylsilyl Triflate

The reaction of this compound with trimethylsilane (TMSH) in the presence of a strong silyl Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) results in the reductive opening of the ketal. organic-chemistry.orgorganic-chemistry.org This process, known as reductive etherification, converts the ketal into a methyl ether.

The mechanism unfolds as follows:

Ketal Activation: TMSOTf, a potent Lewis acid, activates the ketal by coordinating to a methoxy group, facilitating its departure and forming the key oxocarbenium ion intermediate.

Hydride Transfer: Trimethylsilane then acts as a hydride source, delivering a hydride ion (H⁻) to the electrophilic carbon of the oxocarbenium ion.

Product Formation: This nucleophilic attack by the hydride quenches the cation, resulting in the formation of 1-methoxycyclohexane.

This method provides a way to selectively reduce one of the C-O bonds of the ketal to a C-H bond, effectively transforming the protected ketone back into a derivative of the corresponding alcohol.

Table 2: Reductive Etherification of this compound

| Substrate | Reagents | Product |

|---|

Formation of Cyclic Acetals with Dihydroxy Compounds

This compound can undergo a transacetalization reaction with dihydroxy compounds (diols) to form cyclic acetals, also known as spiroketals. nih.gov This reaction is typically catalyzed by an acid (either Brønsted or Lewis acid) and is reversible. masterorganicchemistry.comyoutube.com To drive the reaction to completion, the methanol byproduct is usually removed from the reaction mixture, often by distillation.

The mechanism proceeds via the following steps:

Protonation/Activation: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol).

Formation of Oxocarbenium Ion: Loss of methanol generates the resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: One of the hydroxyl groups of the diol attacks the oxocarbenium ion. Subsequent proton transfers and elimination of the second methoxy group, followed by attack by the second hydroxyl group, leads to the formation of a stable five- or six-membered cyclic ketal. masterorganicchemistry.com

The use of diols like ethylene glycol or 1,3-propanediol leads to the formation of thermodynamically stable spiroketals. mskcc.org

Table 3: Formation of Cyclic Acetals from this compound

| Diol Reactant | Acid Catalyst | Product | Product Name |

|---|---|---|---|

| Ethylene Glycol | p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.5]decane | |

| 1,3-Propanediol | Hydrochloric Acid | 1,5-Dioxaspiro[5.5]undecane |

Investigation of Electronic and Steric Effects in Reaction Pathways

The reactivity of this compound is fundamentally governed by electronic and steric effects that influence the formation and fate of the critical oxocarbenium ion intermediate. libretexts.org

Electronic Effects: The formation of the oxocarbenium ion is the rate-determining step in many of these acid-catalyzed reactions. The stability of this cation is paramount. It is significantly stabilized by resonance, where the lone pair of the remaining oxygen atom donates electron density to the formally positive carbon atom. This delocalization of charge makes the formation of the cation more favorable compared to a simple tertiary carbocation. The reactivity of the parent ketone, cyclohexanone, towards nucleophiles is greater than that of ketones with electron-withdrawing groups, which influences the ease of initial acetal formation. researchgate.net

Steric Effects: Steric factors play a crucial role in dictating the stereochemical outcome of the reactions. The oxocarbenium ion intermediate is planar at the cationic center. An incoming nucleophile can therefore attack from either of the two faces. The presence of substituents on the cyclohexane (B81311) ring can create steric hindrance that favors attack from the less hindered face, leading to a specific stereoisomer. In the formation of cyclic acetals, the ring size of the resulting spiroketal is also a consequence of steric and thermodynamic stability, with five- and six-membered rings being highly favored. mskcc.org

Computational and Theoretical Studies of 1,1 Dimethoxycyclohexane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry for calculating molecular properties, reaction energies, and activation barriers. researchgate.net Failures in DFT calculations are typically due to the approximations used in the exchange-correlation functional, which describes the quantum mechanical effects.

The energy of activation (Ea) and enthalpy of activation (ΔH‡) are critical parameters that govern the rate of a chemical reaction. DFT calculations are a primary method for determining these values by locating the transition state on the potential energy surface. The activation energy is calculated as the energy difference between the reactants and the transition state. researchgate.net

While specific DFT calculations for reactions involving 1,1-dimethoxycyclohexane are not prominent in the literature, studies on analogous ether compounds illustrate the methodology. For example, in a study on the gold-catalyzed borylation of ethers, DFT calculations were used to elucidate the reaction mechanism. The activation free energy (ΔG‡) was calculated for key steps, providing insight into the reaction's feasibility and kinetics. acs.org

Table 1: Illustrative DFT-Calculated Activation Free Energies for Ether Borylation (Data from a study on isopropyl methyl ether, used as an analogue) acs.org

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| B-B Bond Cleavage on Au Cluster | TS0 | 27.4 |

| Deoxygenation to form Carbocation | TS3−4 | 3.1 |

| Organogold Species Formation | TS4−5 | 4.5 |

This table demonstrates how DFT can quantify the energy barriers for different pathways in a complex reaction, identifying the most favorable route. A similar approach could be applied to study reactions of this compound, such as hydrolysis.

A transition state is a specific configuration along a reaction coordinate defined as a first-order saddle point on the potential energy surface. It represents the point of maximum energy and is characterized by having one and only one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). github.io

Computationally locating, or optimizing, this structure is crucial for understanding a reaction mechanism. ims.ac.jp The process typically involves starting with a geometry that is a reasonable guess for the transition state. This initial guess can be obtained from a relaxed coordinate scan along the bond being formed or broken. github.io Algorithms based on quadratic approaches, like the Newton-Raphson method, then refine this structure, maximizing the energy along the reaction coordinate while minimizing it in all other directions. github.io Recent advances using machine learning and generative AI show promise in accelerating the identification of these fleeting structures. mit.edu

DFT calculations provide the electronic wavefunction of a molecule, from which the distribution of electron density and atomic charges can be determined. Analyzing the charge distribution in a transition state is vital for understanding its stability, especially in different solvent environments.

In many reactions, the transition state exhibits significant charge separation, meaning it has a more polar or ionic character than the reactants. For example, in the hydrolysis of an acetal (B89532), the transition state involves protonation and the departure of an alcohol, leading to a carbocation-like intermediate that is highly charged. The polarity of the solvent can dramatically affect the stability of such a charged transition state. Computational models can quantify this charge separation and predict how solvent interactions will influence the reaction barrier.

Molecular Dynamics and Quantum Mechanical Approaches

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular motions, and thermodynamic properties. nih.gov

For a molecule like this compound, MD simulations are particularly useful for conformational analysis. Studies on cyclohexane (B81311) and its substituted derivatives have successfully used MD to observe ring inversions between chair and boat conformations and to correlate the frequency of these events with the known energy barriers. nih.govnih.gov

A more advanced approach combines quantum mechanics and molecular mechanics in what are known as QM/MM methods. nih.gov In a QM/MM simulation, the chemically active part of a system (e.g., the reacting bonds in this compound and a catalyst) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules) is treated with a computationally less expensive MM force field. nih.govnih.gov This hybrid approach allows for the study of reactions in complex, realistic environments, such as in solution or within an enzyme's active site, which would be computationally prohibitive with pure QM methods. youtube.com

Computational Modeling of Reactivity and Selectivity

Computational models are essential for predicting and rationalizing the reactivity of molecules and the selectivity of chemical reactions. These models can explain why one product is formed over another (regioselectivity or stereoselectivity) and how catalyst or substituent changes affect the outcome. nih.gov

For example, studies on the polymerization of cyclic ketene (B1206846) acetals have used computational analysis to understand the factors controlling whether the reaction proceeds via ring-opening to form ester linkages or via addition to yield cyclic acetal units. acs.org DFT-based reactivity descriptors, such as Parr functions, can be calculated to identify the most reactive sites within a molecule, allowing for reliable predictions of regioselectivity in reactions like cycloadditions. acs.org This type of modeling could be applied to this compound to predict its behavior in various synthetic transformations.

Structure-Reactivity Relationships from Theoretical Perspectives

A central goal of theoretical chemistry is to establish clear relationships between a molecule's three-dimensional structure and its chemical reactivity. Computational studies provide the bridge between these two properties.

For this compound, the key structural features governing its reactivity are the conformation of the cyclohexane ring and the nature of the ketal functional group.

Conformational Control: As revealed by MD simulations of analogous cyclohexane systems, the six-membered ring exists predominantly in a chair conformation. sapub.org The substituents (the two methoxy (B1213986) groups) can occupy axial or equatorial positions. The relative stability of these conformers and the energy barrier for interconversion directly impact reactivity. For instance, the accessibility of the central carbon of the ketal to an approaching reagent is dictated by the ring's conformation.

Functional Group Reactivity: Theoretical studies on the hydrolysis of acetals and ketals show that the reaction is initiated by protonation of one of the oxygen atoms. libretexts.orgyoutube.com The subsequent steps, including the formation of a carbocation-like intermediate and attack by a nucleophile, are all influenced by stereoelectronic effects—the spatial arrangement of orbitals. DFT calculations can model these steps precisely. For example, a DFT study on the borylation of substituted cyclohexyl ethers demonstrated that the stereochemistry of the starting ether (axial vs. equatorial methoxy group) had a profound effect on the reaction's yield and stereochemical outcome, a direct structure-reactivity relationship elucidated through computation. acs.org

By combining these theoretical perspectives, a comprehensive picture of the chemical behavior of this compound can be developed, guiding experimental work in synthesis and catalysis.

Advanced Analytical Techniques for 1,1 Dimethoxycyclohexane Research

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating 1,1-dimethoxycyclohexane from reaction mixtures and assessing its purity.

Gas chromatography (GC) is a primary method for the analysis and purity assessment of this compound. google.comacs.org In synthetic processes, GC is used to monitor the conversion of cyclohexanone (B45756) to this compound. google.com For instance, after the reaction of methanol (B129727) and cyclohexanone, GC analysis can quantify the amounts of the desired product, unreacted starting materials, and byproducts like water. google.com The technique is also employed to determine the purity of the final product after distillation. google.com In various studies, GC has been utilized to confirm the presence and yield of this compound in different reaction setups. For example, it was used to analyze the crude reaction mixture in the acid-catalyzed acetalization of cyclohexanone, showing high conversions and yields. acs.org

Specific GC methods have been detailed in research, often involving a capillary column and a flame ionization detector (FID). chem-soc.si Temperature programming is typically used to achieve good separation of components with different boiling points. mdpi.com For example, a common temperature program might start at 50°C, hold for a few minutes, and then ramp up to a final temperature of around 320°C. mdpi.com

Here is an example of GC conditions used for analyzing this compound:

| Parameter | Value |

| Column | ZB-5MS capillary column |

| Injector Temperature | 300 °C (splitless mode) |

| Oven Program | 50 °C (hold 3 min) to 320 °C at 10 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer |

This table is a representative example and specific conditions may vary based on the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of this compound. mdpi.comacs.orgresearchgate.net This technique is particularly useful for identifying this compound in complex mixtures, such as those from environmental samples or photolytic decomposition studies. mdpi.comepa.gov For instance, GC-MS has been used to identify this compound as a photolytic decomposition product of the UV-photoinitiator 1-hydroxycyclohexylphenylketone in methanol. mdpi.comresearchgate.net It has also been identified in the volatile products from the pyrolysis of sweet sorghum bagasse. repec.org

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

The following table summarizes typical GC-MS parameters for the analysis of this compound:

| Parameter | Value |

| GC Column | Rtx-1701 capillary column (60 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 45 °C (4 min), then to 280 °C at 3 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35–800 m/z |

This table represents typical parameters; actual conditions can be adjusted for specific analytical needs. mdpi.comacs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. acs.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR: The ¹H-NMR spectrum of this compound typically shows a singlet for the six protons of the two methoxy (B1213986) groups (OCH₃) and multiplets for the ten protons of the cyclohexane (B81311) ring. acs.org The chemical shift of the methoxy protons is a key identifier.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the methoxy carbons and the carbons of the cyclohexane ring, including the quaternary carbon at the C1 position.

The following table presents typical NMR spectral data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H-NMR | 3.18 | s | 6H, -OCH₃ |

| 1.67–1.60 | m | 4H, cyclohexane ring | |

| 1.50 | dt | 4H, cyclohexane ring | |

| 1.40 | dd | 2H, cyclohexane ring | |

| ¹³C-NMR | 100.2 | s | C1 (quaternary) |

| 48.7 | t | -OCH₃ | |

| 34.6 | t | C2, C6 | |

| 25.7 | t | C4 | |

| 22.1 | t | C3, C5 |

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃). Data is compiled from various sources. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for C-H and C-O bonds. The absence of a strong carbonyl (C=O) peak, which would be present in the starting material cyclohexanone, is a key indicator of a successful reaction. A characteristic absorption band for the C-O-C stretching of the acetal (B89532) group is typically observed around 1055 cm⁻¹. oup.com Other significant peaks correspond to the C-H stretching of the alkane and methoxy groups. chegg.com

Key IR absorption bands for this compound are summarized below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2953 - 2828 | Strong | C-H stretching (sp³ hybridized carbons) |

| ~1055 | Strong | C-O-C stretching (acetal) |

This table provides a general overview of the expected IR peaks. oup.comchegg.com

Thermal Analysis (e.g., TGA)

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of this compound. In TGA, the mass of a sample is measured over time as the temperature changes. This analysis can determine the temperatures at which the compound begins to decompose. Studies on the gas-phase elimination kinetics of this compound have been conducted in a static system at temperatures ranging from 310-360°C. researchgate.net These studies, which can be complemented by TGA, reveal that the compound decomposes to yield 1-methoxy-1-cyclohexene and methanol. researchgate.net TGA can provide quantitative data on the decomposition temperatures, which is valuable for understanding the thermal limits of the compound.

Elemental Analysis (e.g., ICP-AES)

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) is a powerful analytical technique used for determining the elemental composition of materials with high precision. libretexts.org In the context of catalyst research for this compound synthesis, ICP-AES is indispensable for verifying the elemental makeup of newly synthesized catalysts.

Principle and Application

The ICP-AES method involves introducing a sample, typically as an aqueous solution after acid digestion, into a high-temperature argon plasma. libretexts.orgshimadzu.com The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. A detector measures the intensity of the emitted light at each specific wavelength, which is directly proportional to the concentration of that element in the sample. shimadzu.com

For heterogeneous catalysts, such as those used in ketalization, ICP-AES is employed to:

Confirm Elemental Composition: It verifies that the desired active metals or elements have been incorporated into the catalyst support in the correct theoretical ratios. researchgate.net

Quantify Metal Loading: The technique accurately measures the concentration of active components, which is crucial for correlating with catalytic performance. nih.gov

Detect Impurities: It can identify and quantify any trace metal impurities that might affect the catalyst's activity or selectivity.

Monitor Catalyst Stability: By analyzing the reaction mixture after the catalytic process, ICP-AES can detect any leaching of the active metal components from the catalyst support into the solution, providing crucial information about the catalyst's stability and reusability. researchgate.net

Research Findings

In studies involving the development of solid acid catalysts for organic transformations, ICP-AES is routinely used to confirm the composition of the prepared materials. For instance, in the preparation of Mg-Al hydrotalcite-based catalysts, ICP-AES analysis is used to verify that the atomic ratio of the metals matches the intended theoretical values. researchgate.net

Below is an example of data that can be obtained from an ICP-AES analysis for a series of prepared catalysts.

Table 1: Example of ICP-AES Analysis Results for Prepared Catalysts. researchgate.net

This table illustrates how ICP-AES is used to confirm the elemental composition of synthesized catalysts, ensuring the metal ratios align with theoretical values.

| Catalyst Sample | Theoretical Mg/Al Ratio | Measured Mg/Al Ratio (ICP-AES) | Sodium Content (wt%) |

|---|---|---|---|

| Mg-Al-HT (Original) | 2.0 | 2.0 | <0.01 |

| Mg-Al-HT (Modified A) | 2.0 | 2.0 | 0.15 |

| Mg-Al-HT (Modified B) | 2.0 | 1.9 | 0.21 |

Surface Area and Acidity Characterization of Catalysts (e.g., BET, NH3-TPD)

The efficiency of solid acid catalysts in the synthesis of this compound is profoundly influenced by their textural properties, such as surface area and pore volume, and their surface acidity. researchgate.net The Brunauer-Emmett-Teller (BET) method and Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD) are cornerstone techniques for characterizing these properties.

BET Surface Area Analysis

The BET method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid catalyst at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the specific surface area of the material can be calculated. A larger surface area generally provides more accessible active sites for the reactants, which can lead to higher catalytic activity. researchgate.net

NH3-TPD for Acidity Characterization

The acidic properties of a catalyst—specifically the number, strength, and type (Brønsted or Lewis) of acid sites—are critical for reactions like ketalization. researchgate.net Ammonia (NH3) Temperature-Programmed Desorption (NH3-TPD) is a widely used technique to quantify these properties. catalysis.blog

The process involves first adsorbing ammonia, a basic probe molecule, onto the surface of the catalyst. youtube.com The temperature is then increased at a constant rate, causing the ammonia to desorb from the acid sites. A detector measures the concentration of desorbed ammonia as a function of temperature. youtube.comappliedmineralogy.com

Total Acidity: The total amount of desorbed ammonia corresponds to the total number of acid sites on the catalyst surface.

Acid Strength Distribution: The temperature at which ammonia desorbs is indicative of the acid strength. Ammonia desorbing at lower temperatures corresponds to weak acid sites, while desorption at higher temperatures indicates strong acid sites. appliedmineralogy.com

Research Findings

Research on solid acid catalysts demonstrates a strong correlation between their surface properties and catalytic performance. For the synthesis of acetals, catalysts are characterized to understand how their structure influences activity. researchgate.net For example, NH3-TPD analysis of various zeolite catalysts can reveal differences in their acid site distribution, which explains their varying catalytic efficiencies in acetalization reactions. researchgate.net The combination of BET and NH3-TPD provides a comprehensive profile of the catalyst.

The data below illustrates typical results from catalyst characterization studies.

Table 2: Example of Catalyst Surface Properties and Acidity Data. researchgate.netresearchgate.net

This table shows how BET and NH3-TPD techniques are used to characterize and compare the physical and acidic properties of different catalysts.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Total Acidity (mmol NH₃/g) | Acid Site Strength Distribution (Desorption Temperature) |

|---|---|---|---|---|

| H-ZSM-5 | 425 | 0.18 | 0.75 | Weak (~220°C), Strong (~400°C) |

| H-BEA-25 | 680 | 0.27 | 0.50 | Weak (~210°C), Strong (~370°C) |

| SBA-15 | 750 | 0.95 | N/A (Support) | N/A |

| Sn-Beta | 550 | 0.22 | 0.35 | Weak (~200°C), Medium (~350°C) |

By combining these advanced analytical techniques, researchers can gain a detailed understanding of the catalyst's structure-activity relationship, enabling the rational design of more efficient and robust catalysts for the synthesis of this compound and other fine chemicals.

Applications of 1,1 Dimethoxycyclohexane in Specialized Chemical Synthesis

Role in the Synthesis of Perfumes and Agricultural Chemicals

1,1-Dimethoxycyclohexane is a recognized intermediate in the manufacturing of perfumes and agricultural chemicals. google.com In the fragrance industry, derivatives of cyclohexanone (B45756), from which this compound is produced, are utilized to create scents with desirable notes. google.comresearchgate.netresearchgate.net The synthesis of certain fragrance molecules may involve the protection of a ketone group, a role for which this compound is well-suited. researchgate.net Its application extends to the formulation of perfumes, colognes, and other scented products. google.com

In the realm of agricultural chemicals, this compound contributes to the synthesis of more complex molecules that form the basis of pesticides and herbicides. google.com The structural framework of this compound provides a foundation for building the intricate molecular architectures required for effective agrochemicals.

Intermediate in the Production of Complex Organic Molecules

The synthetic versatility of this compound makes it a valuable intermediate in the creation of complex organic molecules. solubilityofthings.com Its role as a protecting group for the carbonyl function of cyclohexanone allows for selective reactions at other sites of a molecule. researchgate.net

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). solubilityofthings.com For instance, it has been utilized in the preparation of N-substituted valiolamine (B116395) derivatives, which have been investigated as potential oral antidiabetic agents. chemicalbook.comchemicalbook.com The cyclohexane (B81311) ring is a common motif in many drug molecules, and the ability to introduce it via a stable intermediate like this compound is a significant advantage in medicinal chemistry.

Agrochemical Intermediates

Similar to its role in the broader category of agricultural chemicals, this compound is a key intermediate in the synthesis of specific agrochemical compounds. Its structure can be modified through various chemical reactions to produce the active components of pesticides and other crop protection agents.

Fragrance Synthesis

The synthesis of certain fragrances benefits from the use of this compound. google.com It can be a precursor in multi-step synthetic routes that yield complex aroma chemicals. The stability of the acetal (B89532) group under certain reaction conditions allows for transformations elsewhere in the molecule, which is a crucial strategy in the design of novel fragrance compounds. researchgate.net

Use as a Dehydrating Agent

This compound can also function as a dehydrating agent in chemical reactions. google.com This property is particularly useful in processes where the removal of water is necessary to drive the reaction to completion or to prevent unwanted side reactions.

Building Block for Polymer Synthesis and Material Science

The application of this compound extends to the fields of polymer synthesis and material science. solubilityofthings.com It can be used as a monomer or a precursor to monomers that are then polymerized to create new materials with specific properties. For example, it has been employed in oxidative carbonylation reactions to produce dimethyl adipate (B1204190), a precursor to various polymers. prepchem.com The study of such compounds is also relevant in organometallic chemistry, where they can interact with metals to form novel complexes, opening avenues for catalysis and the development of new materials. solubilityofthings.com

Environmental Aspects and Fate of 1,1 Dimethoxycyclohexane in Research

Photolytic Decomposition and Products

There is no specific information available in the reviewed literature regarding the photolytic decomposition of 1,1-dimethoxycyclohexane. Research on how this compound breaks down under the influence of light, and the resulting chemical products, has not been publicly documented.

Considerations for Environmental Transport and Transformation

While general predictions about the environmental transport of this compound could be inferred from its basic physical properties, such as its limited water solubility, there are no dedicated studies on its movement and transformation within different environmental compartments like air, water, and soil.

Degradation Pathways and Metabolites in Environmental Systems

The scientific literature lacks studies on the degradation pathways of this compound in environmental systems. As a result, there is no information on the metabolites that may be formed through biological or abiotic degradation processes.

Safety and Handling Considerations in Academic Research

General Safety Precautions for Laboratory Handling

Handling 1,1-dimethoxycyclohexane requires adherence to standard laboratory safety protocols to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

When working with this compound, researchers should don appropriate personal protective equipment (PPE). This includes:

Eye Protection : Safety glasses with side shields or chemical safety goggles are essential to protect the eyes from splashes. tcichemicals.com

Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. tcichemicals.comsigmaaldrich.com

Protective Clothing : A laboratory coat or a chemical-resistant apron should be worn to protect against spills. In situations with a higher risk of splashing, additional protective clothing may be necessary. sigmaaldrich.com

Respiratory Protection : If working in an area with inadequate ventilation or when there is a potential for inhaling vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. fishersci.com

Table 1: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Recommendation | Source(s) |

|---|---|---|

| Eye Protection | Safety glasses with side-shields or chemical goggles | tcichemicals.com |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | tcichemicals.comsigmaaldrich.com |

| Body Protection | Laboratory coat, chemical-resistant apron | sigmaaldrich.com |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge (if ventilation is inadequate) | fishersci.com |

Ventilation and Fume Hood Requirements

To minimize the inhalation of vapors, this compound should be handled in a well-ventilated area. chemicalbook.com For many procedures, especially those involving heating or potential for aerosolization, working within a certified chemical fume hood is necessary to control exposure. chemicalbook.com

Proper Storage Conditions

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. tcichemicals.comsigmaaldrich.com The storage area should be designated for flammable liquids. sigmaaldrich.com

Flammability and Ignition Sources

This compound is a flammable liquid and vapor. tcichemicals.comnih.gov It has a flash point of 44°C (111.2°F) in a closed cup test. sigmaaldrich.com Therefore, it is imperative to keep it away from all potential ignition sources, including open flames, hot surfaces, and electrical sparks. tcichemicals.comsigmaaldrich.com Use of non-sparking tools and explosion-proof equipment is recommended when handling large quantities. sigmaaldrich.com In case of a fire, appropriate extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam. chemicalbook.com

Reactivity with Strong Acids and Bases

As an acetal (B89532), this compound exhibits characteristic reactivity with acids and bases. Acetals are generally stable under neutral and basic conditions. masterorganicchemistry.com However, they are susceptible to hydrolysis in the presence of strong acids. masterorganicchemistry.comchemistrysteps.com This acid-catalyzed hydrolysis will convert this compound back to its parent ketone, cyclohexanone (B45756), and methanol (B129727). nist.gov This reaction is reversible, and the presence of water will drive the equilibrium towards the hydrolysis products. chemistrysteps.com

While generally stable in the presence of bases, some sources indicate that this compound can react violently with strong bases. Therefore, contact with strong acids and strong bases should be avoided. It is also incompatible with strong oxidizing agents. sigmaaldrich.com

Potential for Irritation and Toxicity in Research Settings

Specific toxicological data for this compound is limited. chemicalbook.comsigmaaldrich.com However, based on the precautionary statements from various safety data sheets and information on related compounds, it is prudent to handle it as a substance that may cause irritation. sigmaaldrich.com

Direct contact with the liquid or its vapors may cause irritation to the skin, eyes, and respiratory system. sigmaaldrich.com Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, and nausea. fishersci.com

Studies on the related compound, cyclohexanone, have shown that it can cause irritation to the nose, throat, and skin. nih.gov Inhalation of cyclohexanone can also affect the central nervous system. nih.gov Given the structural similarity, it is reasonable to assume that this compound may have similar irritant properties. Therefore, all necessary precautions should be taken to avoid direct contact and inhalation.

Future Research Directions for 1,1 Dimethoxycyclohexane

Exploration of Novel Catalytic Systems for Synthesis

The primary synthesis of 1,1-Dimethoxycyclohexane involves the acid-catalyzed reaction of cyclohexanone (B45756) with methanol (B129727). smolecule.comgoogle.com Current methods have utilized strongly acidic ion-exchange resins, such as Amberlyst XN 1010, to achieve good conversion rates. smolecule.comgoogle.com However, future research should focus on the development of novel catalytic systems to enhance efficiency, selectivity, and sustainability.

Key areas for investigation include:

Heterogeneous Catalysts: Designing new solid acid catalysts with tailored acidity, porosity, and stability could lead to higher yields, easier separation of the catalyst from the reaction mixture, and improved reusability.

Homogeneous Catalysts: Exploring organocatalysts or metal-organic frameworks (MOFs) could offer milder reaction conditions and higher selectivity, minimizing the formation of by-products.

Biocatalysts: Investigating the potential of enzymes to catalyze the formation of this compound could provide a highly specific and environmentally friendly synthetic route.

A comparative table of potential catalytic systems is presented below:

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation, reusability, potential for continuous flow processes. | Development of novel solid acids (e.g., zeolites, functionalized mesoporous silica) with optimized properties. |

| Homogeneous Catalysts | High activity and selectivity, milder reaction conditions. | Design of new organocatalysts and metal-organic frameworks (MOFs) for acetalization. |

| Biocatalysts | High specificity, environmentally benign, operates under mild conditions. | Screening and engineering of enzymes (e.g., ketoreductases, lipases) for the synthesis of this compound. |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

The formation of this compound from cyclohexanone and methanol is understood to be an equilibrium-controlled reaction under acidic conditions. google.com However, a more detailed understanding of the reaction mechanism at a molecular level is crucial for optimizing the synthesis and developing more efficient catalysts. Future research should employ a combination of advanced experimental and computational techniques.

Kinetic Studies: Detailed kinetic analysis under various reaction conditions (temperature, catalyst loading, reactant concentrations) can provide valuable data on reaction rates and activation energies.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct insight into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanism, calculate transition state energies, and predict the effect of different catalysts on the reaction pathway.

By combining these approaches, researchers can gain a comprehensive understanding of the factors that govern the formation of this compound, leading to more rational design of synthetic strategies.

Development of Green Chemistry Approaches for this compound Production and Utilization